molecular formula C5H10N2O4 B8769545 Cyclopropylhydrazine oxalate

Cyclopropylhydrazine oxalate

Cat. No.: B8769545
M. Wt: 162.14 g/mol
InChI Key: IWPHAFFZIMCNES-UHFFFAOYSA-N
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Description

Cyclopropylhydrazine oxalate is a hydrazine derivative characterized by a cyclopropyl group and an oxalate salt. Its molecular formula is C₆H₁₂N₂O₄, with a molecular weight of 176.17 g/mol . The compound is of interest in medicinal chemistry, particularly in the development of selective enzyme inhibitors.

Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

cyclopropylhydrazine;oxalic acid

InChI

InChI=1S/C3H8N2.C2H2O4/c4-5-3-1-2-3;3-1(4)2(5)6/h3,5H,1-2,4H2;(H,3,4)(H,5,6)

InChI Key

IWPHAFFZIMCNES-UHFFFAOYSA-N

Canonical SMILES

C1CC1NN.C(=O)(C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of cyclopropylhydrazine :

    • Cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine derivatives in organic solvents (e.g., toluene, THF) at 0–20°C under N-methylmorpholine catalysis .

    • This produces an intermediate N-Boc-O-cyclopropylhydrazine.

  • Deprotection to cyclopropylhydrazine hydrochloride :

    • The intermediate undergoes Boc-group deprotection using aqueous HCl (1–12 mol/L) at 20–50°C .

  • Oxalate salt formation :

    • Cyclopropylhydrazine reacts with oxalic acid in a 1:1 or 2:1 molar ratio under ice-cold conditions to yield cyclopropylhydrazine oxalate .

Step Reagents/Conditions Product
Cyclopropylhydrazine synthesisCyclopropylamine, N-Boc-O-derivatives, NMM, 0–20°CN-Boc-O-cyclopropylhydrazine
DeprotectionAqueous HCl (1–12 mol/L), 20–50°CCyclopropylhydrazine hydrochloride
Oxalate formationOxalic acid, ice-cold conditionsThis compound

Structural Analysis and Hydrogen Bonding

The compound’s structure is analogous to dihydrazinium oxalate , where:

  • Cations : Cyclopropylhydrazinium ions (N₂H₅⁺) replace hydrazinium ions.

  • Anions : Oxalate (C₂O₄²⁻) forms a planar, resonance-stabilized structure.

  • Hydrogen bonding : A three-dimensional network links cations and anions via N–H⋅⋅O bonds. Each oxalate is surrounded by six cations, while each cation interacts with three oxalates and one neighboring cation .

Structural Feature Description
Oxalate geometryPlanar with equal C–O bond lengths (resonance)
Hydrogen bondingN–H⋅⋅O and N–H⋅⋅N bonds form a 3D network
Thermal stabilityForms at ≤25°C; higher temperatures favor monohydrazinium oxalate

Thermal Stability and Decomposition

While explicit data for this compound is limited, analogous systems suggest:

  • Low-temperature stability : The oxalate salt is stable at ≤25°C .

  • Thermal decomposition : At elevated temperatures, oxalate salts (e.g., sodium oxalate) decompose into carbonates and CO/CO₂ . this compound may similarly degrade, though specific pathways remain uncharacterized.

Comparison with Similar Compounds

Key Findings :

  • The cyclopropyl group alone (compound 31) confers weak MAO inhibition, highlighting the necessity of the PCM moiety for potency.

Salt Forms and Physicochemical Properties

  • Cyclopropylhydrazine oxalate (CAS 40737-14-2) has improved solubility in polar solvents compared to its hydrochloride counterpart (CAS 213764-25-1) .

Q & A

Q. What are the common synthetic routes for cyclopropylhydrazine oxalate in heterocyclic compound synthesis?

this compound is synthesized via N-Boc deprotection of bis-Boc-protected precursors, followed by cyclopropane ring opening and rearrangement. For example, quinoline derivatives are formed through a pseudo-sigmatropic rearrangement of the protonated hydrazide intermediate, leading to iminium species and subsequent cyclization/oxidation steps . Key methodological considerations:

  • Use acidic conditions (e.g., H3PO4) to initiate deprotection.
  • Control reaction temperature to avoid competing pathways (e.g., over-oxidation).
  • Monitor intermediates via <sup>1</sup>H NMR or LC-MS to confirm ring-opening and re-aromatization.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., using a C18 column and 0.1 M HCl as mobile phase) .
  • Spectroscopy : <sup>13</sup>C NMR to confirm cyclopropane ring integrity and hydrazine protonation states.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]<sup>+</sup> for C3H8N2·C2H2O4, expected m/z 176.06) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators with organic vapor cartridges if airborne concentrations exceed limits .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Keep in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications of cyclopropylhydrazine derivatives influence LSD1 inhibition selectivity?

The piperidin-4-ylmethyl (PCM) group enhances LSD1 selectivity (>150×) by optimizing electrostatic interactions with the enzyme’s flavin-binding domain. For example:

CompoundR2 GroupLSD1 IC50 (μM)MAO-A/B IC50 (μM)Selectivity (LSD1 vs. MAO-A/B)
32 PCM0.023.0 / 2.5>150×
26 Neutral0.151.8 / 2.4<10×
Computational docking studies suggest the PCM group stabilizes a salt bridge with Asp555 in LSD1 .

Q. What mechanistic insights explain cyclopropane ring-opening during this compound reactions?

The ring-opening proceeds via a pseudo-sigmatropic rearrangement under acidic conditions. Key steps:

  • Protonation of the hydrazine nitrogen destabilizes the cyclopropane.
  • Ring strain relief drives cleavage, forming an iminium intermediate.
  • Rearomatization and cyclization yield heterocyclic products (e.g., quinolines). Experimental validation : Isotopic labeling (<sup>13</sup>C at cyclopropane carbons) tracked via <sup>13</sup>C NMR confirms cleavage regiochemistry .

Q. How can computational modeling optimize cyclopropylhydrazine derivatives for target specificity?

  • Docking simulations : Use software like AutoDock Vina to predict binding poses in MAO-A/B vs. LSD1. Focus on π-π stacking with FAD cofactors and hydrogen bonding with active-site residues .
  • QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC50 to design analogs with improved selectivity.

Methodological Challenges and Solutions

Q. How to address instability of this compound in aqueous solutions?

  • Buffer selection : Use 0.1 M HCl (pH ~1) to protonate the hydrazine moiety, reducing nucleophilic degradation .
  • Low-temperature storage : Freeze aliquots at -80°C and thaw immediately before use .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • In-situ protection : Employ Boc groups to stabilize intermediates during cyclopropane formation .
  • Flow chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation) by precise control of residence time and temperature.

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